1-Phenylcyclopropanamine Hydrochloride

MAO inhibition isozyme selectivity irreversible inhibitor

For selective MAO B inactivation and LSD1-targeted medicinal chemistry, choose 1-Phenylcyclopropanamine HCl (1-PCPA·HCl), not tranylcypromine. 1-PCPA·HCl is a mechanism-based MAO B inhibitor with a 3.8:1 B/A IC50 ratio, enabling pathway dissection without MAO A confounding. It also serves as the foundational scaffold for LSD1 inhibitor SAR campaigns, offering clean target engagement profiles unattainable with 2-phenylcyclopropylamine. Available in high-purity (97%) grades for fragment-based drug discovery and reliable analog synthesis.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 73930-39-9
Cat. No. B1205637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopropanamine Hydrochloride
CAS73930-39-9
Synonyms1-PCPA
1-phenylcyclopropylamine
1-phenylcyclopropylamine hydrochloride, 14C-labeled
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
InChIKeyABUWJOHYZALSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopropanamine Hydrochloride (CAS 73930-39-9): Procurement-Relevant Profile and Core Characteristics


1-Phenylcyclopropanamine hydrochloride (1-PCPA·HCl) is a cyclopropylamine derivative that serves as a mechanism-based irreversible inactivator of mitochondrial monoamine oxidase (MAO) [1]. Unlike the clinically used antidepressant tranylcypromine (trans-2-phenylcyclopropylamine), which positions the phenyl group on the cyclopropane C2 carbon, 1-PCPA places the phenyl substituent directly on the C1 carbon bearing the amino group, fundamentally altering its enzyme recognition profile [2]. The compound is also recognized as a core scaffold for designing lysine-specific demethylase 1 (LSD1) inhibitors, with the cyclopropylamine moiety essential for forming covalent adducts with the flavin adenine dinucleotide (FAD) cofactor [3].

Why 1-Phenylcyclopropanamine Hydrochloride Cannot Be Interchanged with 2-Phenylcyclopropylamine Analogs


Substituting 1-PCPA with 2-phenylcyclopropylamine (tranylcypromine) or other cyclopropylamine derivatives alters both the isozyme selectivity profile and the molecular mechanism of enzyme inactivation. 1-PCPA is a selective MAO B inhibitor, whereas tranylcypromine inhibits both MAO A and MAO B with only modest selectivity [1]. Furthermore, 1-PCPA inactivates MAO A exclusively via flavin adduct formation, while with MAO B it attaches to both the flavin and a cysteine residue; tranylcypromine, in contrast, forms adducts with cysteine residues in both isozymes [2]. This mechanistic divergence has direct consequences for off-target pharmacology, particularly regarding LSD1 inhibition, where 2-PCPA exhibits limited selectivity between MAO and LSD1 [3]. These differences preclude simple analog substitution in experimental systems requiring defined target engagement profiles.

Quantitative Differentiation of 1-Phenylcyclopropanamine Hydrochloride: MAO B Selectivity, Flavin Adduction, and LSD1 Scaffold Utility


MAO B Isozyme Selectivity: 1-PCPA vs. Tranylcypromine Direct Comparison

1-PCPA is a selective inhibitor of MAO B relative to MAO A, with IC50 values of 190 μM for MAO B and 730 μM for MAO A, yielding a selectivity ratio of approximately 3.8:1 in favor of MAO B [1]. In contrast, tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective inhibitor with IC50 values of 0.95 μM for MAO B and 2.3 μM for MAO A, producing a selectivity ratio of only 2.4:1 . While tranylcypromine is substantially more potent on an absolute IC50 basis, 1-PCPA offers a distinct isozyme preference profile that is reversed upon fluorination at the cyclopropane C2 position, a structural manipulation not available to 2-phenylcyclopropylamine scaffolds [2].

MAO inhibition isozyme selectivity irreversible inhibitor

Mechanism of MAO Inactivation: Differential Flavin vs. Cysteine Adduction Between 1-PCPA and 2-PCPA

1-PCPA inactivates MAO A exclusively through attachment to the flavin cofactor, whereas its reaction with MAO B involves attachment to both a cysteine residue and the flavin [1]. This contrasts sharply with 2-PCPA (tranylcypromine), which forms adducts with cysteine residues in both MAO A and MAO B [2]. The KI values for 1-PCPA with MAO A are substantially higher than with MAO B, consistent with its MAO B-selective profile [1]. The flavin-specific adduction pathway of 1-PCPA provides a unique chemical biology tool for dissecting MAO active-site topographies, as the differential residue targeting between isozymes is not observed with 2-PCPA.

mechanism-based inactivation flavin adduct covalent inhibition

LSD1 Inhibitor Scaffold Utility: 1-PCPA Derivatives Achieve Nanomolar Potency Unattainable with Parent Compound

While 1-PCPA itself is not a potent LSD1 inhibitor, it serves as the essential phenylcyclopropylamine (PCPA) scaffold from which highly potent and selective LSD1 inhibitors are derived. NCL1, a PCPA-based inhibitor, achieves an IC50 of 2.5 μM against LSD1 with 10.4-fold selectivity over LSD2 (IC50 = 26 μM) . This contrasts with 2-PCPA (tranylcypromine), which exhibits limited selectivity for human MAOs versus LSD1, with kinact/KI values only 16-fold and 2.4-fold higher for MAO B and MAO A, respectively, compared to LSD1 [1]. The 1-PCPA scaffold therefore provides a starting point for developing LSD1-selective chemical probes with reduced MAO off-target liability, a critical advantage for epigenetic drug discovery programs.

LSD1 inhibition epigenetics cancer research

Synthetic Versatility: 1-PCPA as a Fragment Scaffold for Drug Discovery

1-Phenylcyclopropanamine hydrochloride is classified as a fragment molecule that serves as a critical scaffold for molecular linking, expansion, and modification in drug discovery [1]. Unlike the more rigid 2-phenylcyclopropylamine scaffold, which is predominantly exploited for MAO and LSD1 inhibition, the 1-PCPA architecture enables diversification at the amino group and cyclopropane ring positions to generate libraries of structurally novel candidates [2]. Commercial availability in high purity (≥96% to >99% by HPLC) from multiple vendors ensures reproducible synthetic outcomes .

fragment-based drug discovery medicinal chemistry building block

Optimal Procurement and Application Scenarios for 1-Phenylcyclopropanamine Hydrochloride Based on Quantitative Evidence


MAO B-Selective Probe Development and Isozyme-Specific Pharmacology Studies

Researchers investigating the distinct physiological roles of MAO A versus MAO B should procure 1-PCPA·HCl rather than non-selective inhibitors like tranylcypromine. With an MAO A/MAO B IC50 ratio of 3.8:1 favoring MAO B, 1-PCPA enables experimental dissection of MAO B-specific pathways without confounding MAO A inhibition [1]. This is particularly valuable in neuroscience research examining the role of MAO B in dopamine metabolism and oxidative stress, where selective tools are required to validate target engagement [1].

Flavin Adduction Mechanism Studies in MAO Enzymology

Laboratories studying the molecular mechanisms of MAO inactivation should select 1-PCPA over 2-PCPA for experiments requiring unambiguous assignment of covalent modification sites. 1-PCPA's exclusive flavin adduction in MAO A, versus dual flavin/cysteine adduction in MAO B, provides a unique tool for mapping active-site topographies and probing the catalytic roles of specific residues [2]. This differential targeting is not observed with 2-PCPA, which uniformly modifies cysteine residues across both isozymes [2].

LSD1-Selective Inhibitor Scaffold for Epigenetic Drug Discovery

Medicinal chemistry teams pursuing LSD1-targeted cancer therapeutics should acquire 1-PCPA·HCl as the foundational scaffold for SAR campaigns. Derivatives such as NCL1 achieve 2.5 μM IC50 against LSD1 with 10.4-fold selectivity over LSD2, while avoiding the substantial MAO off-target activity inherent to 2-PCPA-based inhibitors . This scaffold approach enables the rational design of epigenetic probes with minimized cardiovascular and neuropsychiatric liability, a critical consideration for translational development .

Fragment-Based Drug Discovery and Chemical Biology Library Construction

Core facilities and medicinal chemistry groups building fragment libraries should procure 1-PCPA·HCl in high-purity grades (≥96% to >99% by HPLC) for reliable hit generation and analog synthesis . The compound's classification as a fragment scaffold, coupled with its commercial availability at various purity tiers, makes it suitable for molecular linking, expansion, and diversification campaigns that are not readily supported by the more specialized 2-phenylcyclopropylamine scaffold .

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